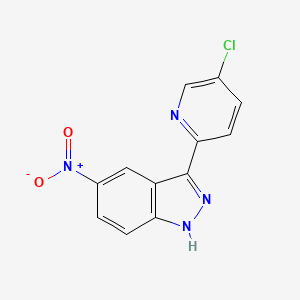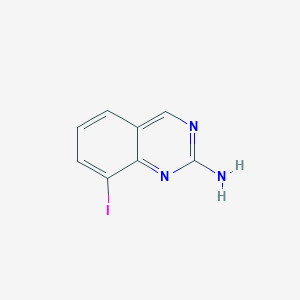
8-Iodoquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodoquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinazolin-2-amine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: Quinazolin-2-amine
Reagents: Iodine (I₂), Oxidizing agent (e.g., H₂O₂ or NaOCl)
Conditions: Acidic medium (e.g., acetic acid), Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 8-Iodoquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), Base (e.g., NaOH), Solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), Solvent (e.g., water, acetic acid)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), Solvent (e.g., THF, ethanol)
Coupling: Palladium catalysts, Ligands (e.g., triphenylphosphine), Base (e.g., K₂CO₃), Solvent (e.g., DMF, toluene)
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom
Oxidation/Reduction: Various oxidation states and reduced forms of the compound
Coupling: Complex molecules with extended carbon chains or aromatic systems
科学的研究の応用
8-Iodoquinazolin-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used to study the biological activities of quinazoline derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It is employed in the design and synthesis of molecular probes for studying biological processes and pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Iodoquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in cancer research, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest.
類似化合物との比較
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position instead of iodine. It is known for its antimalarial activity.
Quinazolin-4-amine: Another quinazoline derivative with potential anticancer properties.
Gefitinib: A quinazoline-based drug used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Uniqueness: 8-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying various biological processes.
特性
分子式 |
C8H6IN3 |
|---|---|
分子量 |
271.06 g/mol |
IUPAC名 |
8-iodoquinazolin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |
InChIキー |
OYMPAKCKNIHQEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C(=C1)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


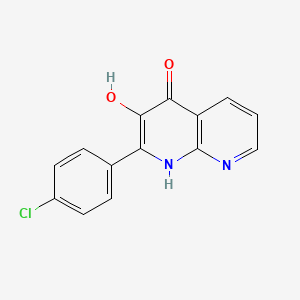
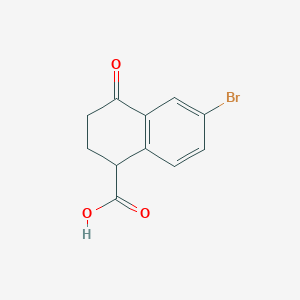
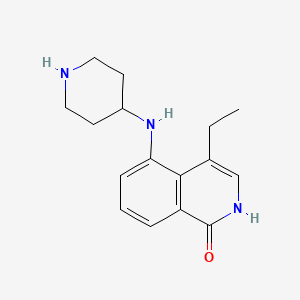
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)
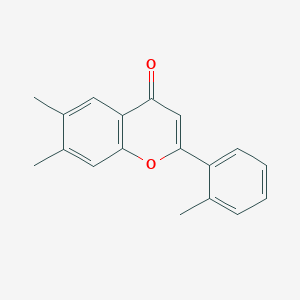

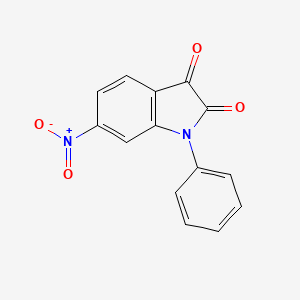
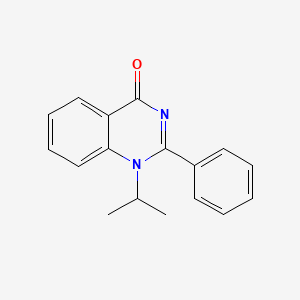
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
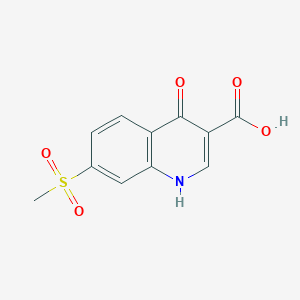
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

